molecular formula C12H20ClNO3 B13602122 Tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate

Tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate

Cat. No.: B13602122
M. Wt: 261.74 g/mol
InChI Key: OHZUZWMGNXKYCU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H20ClNO3 . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Piperidine reacts with tert-butyl chloroformate in an organic solvent like dichloromethane, forming tert-butyl piperidine-1-carboxylate.

    Step 2: The resulting compound is then treated with chloroacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common nucleophiles include amines and thiols.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

  • Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2-hydroxyacetyl)piperidine-1-carboxylate

Uniqueness:

  • The presence of the chloroacetyl group in tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate makes it particularly reactive towards nucleophiles, which can be exploited in various synthetic and biological applications.
  • Compared to its bromo and hydroxy analogs, the chloro derivative is often more stable and easier to handle in laboratory and industrial settings.

Properties

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

IUPAC Name

tert-butyl 3-(2-chloroacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20ClNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3

InChI Key

OHZUZWMGNXKYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCl

Origin of Product

United States

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